2-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-1,3-benzothiazole
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Overview
Description
2-[(2E)-2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of hydrazones and benzothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE typically involves the condensation reaction between 2-hydrazinobenzothiazole and 4-methylacetophenone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-[(2E)-2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The hydrazone linkage and benzothiazole ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 8-[(2E)-2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]QUINOLINE
- 4-(4-CHLOROPHENYL)-2-[(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE
Uniqueness
2-[(2E)-2-[1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is unique due to its specific structural features, such as the combination of a hydrazone linkage and a benzothiazole ring.
Properties
Molecular Formula |
C16H15N3S |
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Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C16H15N3S/c1-11-7-9-13(10-8-11)12(2)18-19-16-17-14-5-3-4-6-15(14)20-16/h3-10H,1-2H3,(H,17,19)/b18-12+ |
InChI Key |
YORUQFAJOBESTQ-LDADJPATSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=NC3=CC=CC=C3S2)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=NC3=CC=CC=C3S2)C |
Origin of Product |
United States |
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